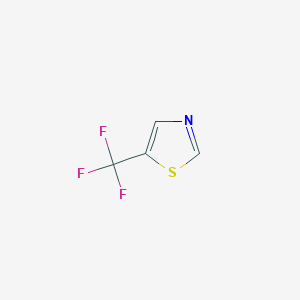

5-(Trifluoromethyl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3NS/c5-4(6,7)3-1-8-2-9-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLCINLQLBVEIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434141-77-1 | |

| Record name | 5-(trifluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical properties of 5-(Trifluoromethyl)-1,3-thiazole

An In-depth Technical Guide to the Chemical Properties of 5-(Trifluoromethyl)-1,3-thiazole

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, imparts a unique combination of electronic and physicochemical properties that can profoundly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4] When appended to the 1,3-thiazole ring—a well-established pharmacophore present in numerous approved drugs—the resulting this compound motif becomes a building block of significant interest.[5][6][7] This guide provides a comprehensive technical overview of the synthesis, reactivity, and key , offering field-proven insights and detailed protocols for its utilization in research and drug development.

The Strategic Value of the this compound Scaffold

The utility of this scaffold stems from the synergistic interplay between its two core components:

-

The Trifluoromethyl Group: This moiety is a powerful modulator of molecular properties. Its strong electron-withdrawing inductive effect (-I) can alter the reactivity of the heterocyclic ring and the pKa of adjacent functional groups.[1] Furthermore, the C-F bond's high strength enhances metabolic stability by blocking sites susceptible to oxidative metabolism, while its lipophilic nature can improve membrane permeability and bioavailability.[2][8]

-

The 1,3-Thiazole Ring: As a bioisostere for various functional groups, the thiazole ring is a privileged structure in drug discovery. It engages in crucial hydrogen bonding and other non-covalent interactions within biological targets, contributing to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][7]

The combination of these two components in this compound creates a versatile and synthetically accessible starting point for developing novel therapeutic agents with potentially enhanced pharmacokinetic profiles.[8]

Synthesis of the Core Scaffold

The construction of the this compound ring can be approached through several reliable synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Method A: Modified Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic, robust method for thiazole formation, involving the condensation of an α-halocarbonyl compound with a thioamide.[5][9][10] For the synthesis of the title compound, a trifluoromethylated α-haloketone equivalent is required.

Causality of Experimental Design: The Hantzsch reaction is a reliable cyclocondensation. The key is to use a three-carbon building block already containing the trifluoromethyl group, which reacts with a source of the N=C-S fragment (thioformamide in this case) to form the five-membered ring. The α-bromo-ketone provides the electrophilic centers for nucleophilic attack by the sulfur and nitrogen atoms of the thioamide.

Caption: Hantzsch synthesis workflow for this compound.

Experimental Protocol: Hantzsch Synthesis

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thioformamide (1.0 eq) in 30 mL of ethanol.

-

Reagent Addition: To the stirred solution, add 3-bromo-1,1,1-trifluoropropan-2-one (1.05 eq) dropwise at room temperature. An exotherm may be observed.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Method B: From Trifluoroalkanone Hydrazones

An alternative and convenient synthesis involves the conversion of 3-(N-tert-butyl-N-methylhydrazono)-1,1,1-trifluoroalkan-2-ones. This method proceeds via a 5-(trifluoromethyl)-3-oxazoline intermediate, which can then be converted to the corresponding thiazole. A one-pot conversion has also been successfully demonstrated.[11]

Chemical Reactivity and Derivatization

The electronic nature of this compound is dominated by the potent electron-withdrawing effect of the CF₃ group. This governs its reactivity towards both electrophilic and nucleophilic reagents.

-

Ring Deactivation: The thiazole ring is significantly deactivated towards electrophilic aromatic substitution. Reactions like nitration or Friedel-Crafts acylation are generally difficult and require harsh conditions.

-

Acidity of C-H Bonds: The inductive effect of the CF₃ group increases the acidity of the proton at the C4 position. This facilitates deprotonation with a suitable base (e.g., n-butyllithium), creating a nucleophilic center at C4 for subsequent reaction with electrophiles. The C2 proton is also acidic and can be selectively removed under specific conditions.

-

Susceptibility to Nucleophiles: The electron-poor nature of the ring makes it more susceptible to nucleophilic attack, particularly at the C2 position.

Caption: Reactivity hotspots of the this compound ring.

This predictable reactivity allows for the regioselective synthesis of various derivatives. For example, lithiation at C2 followed by quenching with an electrophile can yield 2-substituted derivatives, such as this compound-2-carboxylic acid. Furthermore, the core scaffold is a key intermediate in the synthesis of more complex, fused heterocyclic systems with demonstrated biological activity, such as thiazolo[4,5-d]pyrimidines.[8][12]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is essential for its application in research.

Physicochemical Data

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₄H₂F₃NS | [13] |

| Molecular Weight | 153.13 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid (predicted) | Based on similar small heterocycles |

| Lipophilicity (XlogP) | 1.9 | [13] The CF₃ group significantly increases lipophilicity compared to unsubstituted thiazole.[2][14] |

| pKa (Basicity) | Decreased relative to thiazole | The strong electron-withdrawing CF₃ group reduces the electron density on the ring nitrogen, making it less basic.[15] |

| Stability | High chemical stability | The C-F bonds and the aromatic thiazole ring contribute to overall molecular stability.[1] |

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | Two signals in the aromatic region (δ 7.5-9.0 ppm). A singlet for H2 and a singlet (or quartet due to long-range coupling with CF₃) for H4. The H4 proton is expected to be further downfield due to the proximity of the CF₃ group. |

| ¹³C NMR | Four signals are expected. C5 will appear as a quartet due to ¹J(C-F) coupling. The CF₃ carbon will also be a quartet with a large coupling constant (~275 Hz).[16] C2 and C4 will also be visible in the aromatic region. |

| ¹⁹F NMR | A single sharp singlet around δ -65 to -70 ppm (relative to CCl₃F) is characteristic for a CF₃ group on an aromatic ring.[16] |

| Mass Spec. (EI) | Molecular ion (M⁺) peak at m/z = 153. Key fragments may include [M-CF₃]⁺ and fragments from ring cleavage. Predicted data shows a strong [M+H]⁺ peak at m/z 153.99.[13] |

| IR Spectroscopy | Strong, characteristic C-F stretching absorption bands in the 1100-1250 cm⁻¹ region.[12][17] Additional peaks for C=N and C-H stretching will be present. |

Applications in Drug Discovery

The this compound scaffold is a valuable building block for synthesizing molecules with therapeutic potential, particularly in oncology. The combination of the thiazole's proven pharmacological relevance and the CF₃ group's ability to enhance drug-like properties makes it an attractive starting point for lead optimization.

A notable application is in the synthesis of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which have been evaluated for their anticancer activity.[8] In one study, 7-chloro-3-phenyl-5-(trifluoromethyl)[11][18]thiazolo[4,5-d]pyrimidine-2(3H)-thione, derived from this core, was identified as the most active compound against a panel of human cancer cell lines.[8]

Caption: Role as a foundational scaffold in drug discovery workflows.

Conclusion

This compound is a high-value chemical entity characterized by its robust synthetic accessibility and predictable reactivity. The strong electron-withdrawing nature of the trifluoromethyl group defines the molecule's chemical behavior, deactivating the ring to electrophilic attack while enabling regioselective functionalization through deprotonation. Its physicochemical properties, particularly enhanced lipophilicity and metabolic stability, make it an exemplary building block for medicinal chemists. The demonstrated utility of this scaffold in the synthesis of potent anticancer agents underscores its importance and potential for future applications in the development of next-generation therapeutics.

References

-

Masuda, R., Kamitori, Y., Hojo, M., Wada, M., & Takahashi, T. (1994). Convenient Synthetic Method for 5-Trifluoromethyloxazoles and 5-Trifluoromethylthiazoles. HETEROCYCLES, 37(1), 153. [Link]

-

Ward, A., Gopakumar, G., Mankuzhiyil, F. Z., & Nagasree, P. P. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 79(6). [Link]

-

Ward, A., Gopakumar, G., Mankuzhiyil, F. Z., & Nagasree, P. P. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. ResearchGate. [Link]

-

Muravieva, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

-

Bégué, J.-P., & Bonnet-Delpon, D. (2014). Trifluoromethylated Heterocycles. ResearchGate. [Link]

-

Muller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

-

Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. [Link]

-

Wang, F., et al. (2021). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. PMC. [Link]

-

Mykhailiuk, P. K. (2022). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]

-

Wang, Y., & Wu, J. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI. [Link]

-

Supporting Information for an article in The Royal Society of Chemistry. (n.d.). [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Pattan, S. R., et al. (2012). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. [Link]

-

A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. (n.d.). Beilstein Journals. [Link]

-

This compound (C4H2F3NS). (n.d.). PubChemLite. [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

-

Muravieva, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC. [Link]

-

Muravieva, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv. Semantic Scholar. [Link]

-

DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2‑Amino-5-trifluoromethyl-1,3,4-thia. (2020). Semantic Scholar. [Link]

-

Bouziane, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

-

Ayati, A., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. synarchive.com [synarchive.com]

- 11. Sci-Hub. Convenient Synthetic Method for 5-Trifluoromethyloxazoles and 5-Trifluoromethylthiazoles / HETEROCYCLES, 1994 [sci-hub.box]

- 12. mdpi.com [mdpi.com]

- 13. PubChemLite - this compound (C4H2F3NS) [pubchemlite.lcsb.uni.lu]

- 14. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. rsc.org [rsc.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

5-(Trifluoromethyl)-1,3-thiazole CAS number and safety data

An In-depth Technical Guide to 5-(Trifluoromethyl)-1,3-thiazole and its Analogs for Advanced Research

Foreword for the Modern Researcher

The strategic incorporation of fluorine and fluorine-containing moieties has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF₃) group is particularly prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. When appended to a privileged heterocyclic scaffold like 1,3-thiazole—a core component of numerous FDA-approved drugs—the resulting structure presents a compelling starting point for novel drug discovery programs.

This guide provides a deep dive into the technical landscape of this compound. Recognizing that this specific isomer may be a novel or less-common research chemical, this document synthesizes direct data where available with field-proven insights from closely related, well-documented analogs. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to work with this class of compounds safely and effectively.

Part 1: Chemical Identity and Physicochemical Landscape

While a dedicated CAS number for this compound is not prominently listed in major chemical databases, its identity is defined by its structure. We will, therefore, anchor our discussion in its fundamental properties and reference close structural relatives for which extensive data exists.

Molecular Structure:

-

Systematic Name: this compound

-

Molecular Formula: C₄H₂F₃NS

-

Molecular Weight: 169.13 g/mol

-

Structure:

Caption: Core structure of this compound.

Referenced Analogs:

To build a comprehensive profile, we will reference data from the following related compounds:

| Compound Name | CAS Number | Molecular Formula | Notes |

| Thiazole | 288-47-1 | C₃H₃NS | The parent heterocycle, providing baseline chemical properties.[1][2] |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | 10444-89-0 | C₃H₂F₃N₃S | A related trifluoromethylated heterocycle with available safety and reaction data.[3] |

| 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride | Not Found | C₆H₃ClF₃NO₂S | An activated derivative whose safety data provides insight into handling reactive thiazoles.[4][5] |

| 5-(Trifluoromethyl)benzo-2,1,3-thiadiazole | 17754-05-1 | C₇H₃F₃N₂S | A benzofused analog.[6] |

Part 2: Laboratory Safety and Handling Protocols

No specific Safety Data Sheet (SDS) for this compound is publicly available. Therefore, a conservative approach to handling is mandatory, guided by the principle of treating the compound as potentially hazardous. The following protocols are synthesized from SDSs of structurally related trifluoromethylated and heterocyclic compounds.[1][4][5][7][8]

Core Hazard Assessment (Inferred):

| Hazard Class | Anticipated Risk | Recommended Actions |

| Flammability | Assumed to be a flammable liquid and vapor, similar to other small organic heterocycles.[1][7] Vapors may form explosive mixtures with air. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[1][7] Take precautionary measures against static discharge.[1] |

| Acute Toxicity (Oral/Dermal) | Potential for toxicity if ingested or absorbed through the skin. | Avoid all personal contact. Wear compatible chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[4][5] |

| Skin/Eye Irritation | Expected to cause skin irritation and serious eye irritation/damage.[7][8] Some activated analogs are corrosive.[4][5] | Wear appropriate personal protective equipment (PPE).[4] In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[4] Seek medical attention. |

| Respiratory Irritation | May cause respiratory irritation upon inhalation of vapors or mists.[7] | Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[5] If vapors/aerosols are generated, respiratory protection may be required.[7] |

Handling and Storage Workflow:

Caption: Recommended workflow for safe handling and storage.

Part 3: Synthesis Strategies: Building the Trifluoromethyl-Thiazole Core

The construction of the this compound scaffold can be approached through established heterocyclic chemistry principles, adapted for the unique electronic properties of the trifluoromethyl group.

Method 1: The Hantzsch Thiazole Synthesis (Conceptual)

The Hantzsch synthesis is a classic and robust method for forming the thiazole ring.[9] It involves the condensation of an α-haloketone with a thioamide. For our target, a key precursor would be a trifluoromethylated α-halocarbonyl compound.

Reaction Causality:

-

Nucleophilic Attack: The sulfur atom of the thioamide is highly nucleophilic and initiates the reaction by attacking the electrophilic carbon bearing the halogen in an Sₙ2 displacement.

-

Cyclization: Following the initial bond formation, an intramolecular condensation occurs where the thioamide's nitrogen attacks the carbonyl carbon.

-

Dehydration: The resulting intermediate readily eliminates a molecule of water to form the aromatic thiazole ring.

Caption: Conceptual workflow for Hantzsch thiazole synthesis.

Method 2: Modern Trifluoromethylation Approaches

An alternative strategy involves synthesizing the thiazole ring first and then introducing the trifluoromethyl group. This can be challenging due to the electron-deficient nature of many heterocycles but is achievable with modern reagents.

Experimental Protocol: Radical Trifluoromethylation (Adapted)

This protocol is adapted from demonstrated methods for the trifluoromethylation of heterocycles using radical initiators.[10][11]

-

Reaction Setup: To a solution of the parent heterocycle (e.g., 5-bromo-1,3-thiazole) in a suitable solvent (e.g., acetonitrile or a water-based micellar system), add a trifluoromethyl source such as sodium trifluoromethanesulfinate (Langlois' reagent).[10]

-

Initiation: Add a radical initiator. A common choice is tert-butyl hydroperoxide (TBHP).[11] The reaction is often performed at room temperature.

-

Mechanism Insight: The initiator generates a tert-butoxyl radical, which then reacts with the trifluoromethanesulfinate to produce the trifluoromethyl radical (•CF₃). This radical adds to the heterocyclic ring at an electron-rich position. Subsequent oxidation and deprotonation yield the trifluoromethylated product.

-

Workup and Purification: Upon reaction completion (monitored by TLC or LC-MS), the reaction is quenched, typically with an aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., ethyl acetate), dried over sodium sulfate, and purified by column chromatography.[11]

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The 1,3-thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, found in drugs with a wide range of biological activities.[12][13][14] The addition of a trifluoromethyl group further enhances its potential.

The Trifluoromethyl Advantage:

Caption: Key physicochemical contributions of the CF₃ group.

Therapeutic Areas of Interest:

-

Anticancer Agents: Numerous trifluoromethyl-thiazole derivatives have been synthesized and evaluated for their anticancer activity.[15][16] They can act as inhibitors of various kinases or interfere with tubulin polymerization.[14]

-

Antimicrobial and Antifungal Agents: The thiazole core is a known pharmacophore for antimicrobial drugs. The lipophilicity imparted by the CF₃ group can enhance cell wall penetration, leading to potent activity.[13]

-

Enzyme Inhibitors: The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic environment of the thiazole ring, making these compounds effective scaffolds for designing specific enzyme inhibitors.[12]

Conclusion

This compound represents a molecule of high interest at the intersection of heterocyclic chemistry and fluorine science. While specific data for this isomer requires careful sourcing, a robust understanding of its properties, handling, and synthesis can be expertly inferred from the rich literature on its analogs. By leveraging established synthetic protocols like the Hantzsch synthesis and modern trifluoromethylation techniques, researchers can access this and related scaffolds. The compelling electronic and metabolic advantages conferred by the trifluoromethyl group ensure that this structural motif will continue to be a valuable building block in the rational design of next-generation therapeutics.

References

-

Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. IUCrData, 8(6). Available at: [Link]

-

Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. ResearchGate. Available at: [Link]

-

Sikora, K., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 494. Available at: [Link]

-

ChemSynthesis. 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde. Available at: [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 52. Available at: [Link]

-

Ayati, A., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718. Available at: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

-

Li, Y., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(11), 1461. Available at: [Link]

-

Kirsch, P. (2013). Trifluoromethylated heterocycles. Topics in Heterocyclic Chemistry, 34, 65-108. Available at: [Link]

-

Singh, A., et al. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 22(3), 133-163. Available at: [Link]

-

Khan, M., & Zaheer, S. (2024). Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry, 22(4), 649-666. Available at: [Link]

-

La-Venia, A., et al. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. Green Chemistry, 15(12), 3326-3329. Available at: [Link]

-

La-Venia, A., et al. (2013). Electronic Supplementary Material (ESI) for Green Chemistry: Trifluoromethylation of Heterocycles in Water at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

-

The Good Scents Company. 5-methyl thiazole, 3581-89-3. Available at: [Link]

-

Ayati, A., et al. (2015). Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. ResearchGate. Available at: [Link]

-

The Organic Chemistry Tutor. (2019). Synthesis of Thiazoles. YouTube. Available at: [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. CAS 288-47-1: Thiazole | CymitQuimica [cymitquimica.com]

- 3. 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole 97 10444-89-0 [sigmaaldrich.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 5-(Trifluoromethyl)benzo-2,1,3-thiadiazole | CAS 17754-05-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electronic Structure and Reactivity of 5-(Trifluoromethyl)-1,3-thiazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)-1,3-thiazole is a fascinating heterocyclic compound, the unique properties of which are dictated by the interplay between the electron-rich thiazole ring and the powerfully electron-withdrawing trifluoromethyl group. This guide provides a comprehensive analysis of its electronic structure and reactivity, offering insights for its application in medicinal chemistry and materials science. We will explore the molecule's aromaticity, electron distribution, and frontier molecular orbitals, and then delve into its predicted reactivity in electrophilic and nucleophilic substitutions, metalation, and other key transformations. This document synthesizes theoretical principles with data from analogous chemical systems to provide a robust framework for the strategic utilization of this versatile building block.

Introduction: The Significance of Trifluoromethylated Thiazoles

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Its prevalence stems from its ability to engage in hydrogen bonding and its relative stability. The introduction of a trifluoromethyl (CF3) group can dramatically enhance a molecule's therapeutic potential by improving its metabolic stability, lipophilicity, and binding affinity.[1] The CF3 group's strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine, profoundly influences the electronic properties of the thiazole ring, leading to unique reactivity patterns.[1][2] This guide focuses specifically on this compound, a building block with significant potential in the development of novel pharmaceuticals and functional materials.

Electronic Structure of this compound

The electronic character of this compound is a direct consequence of the synergistic and competing electronic effects of the thiazole ring and the trifluoromethyl substituent.

Aromaticity and Electron Distribution

The 1,3-thiazole ring is an aromatic heterocycle with significant π-electron delocalization. However, the presence of the exceptionally electronegative trifluoromethyl group at the C5 position induces a significant polarization of the ring's electron density. The CF3 group acts as a strong σ- and π-electron-withdrawing group, which deactivates the ring towards electrophilic attack. This deactivation is a common feature of trifluoromethylated aromatic systems.[3]

The anticipated electron distribution in this compound will feature a notable depletion of electron density at the C5 position and, to a lesser extent, at the C2 and C4 positions due to inductive effects and resonance. This is expected to render the C2 and C4 protons more acidic than in unsubstituted thiazole.

Frontier Molecular Orbitals (HOMO-LUMO)

A qualitative understanding of the frontier molecular orbitals (FMOs) can be extrapolated from computational studies on related trifluoromethylated and substituted thiazole derivatives.[4][5]

-

Highest Occupied Molecular Orbital (HOMO): The HOMO is anticipated to be lowered in energy compared to unsubstituted thiazole due to the electron-withdrawing nature of the CF3 group. This energy lowering is indicative of increased resistance to oxidation and electrophilic attack. The HOMO density is likely to be distributed across the thiazole ring, with significant contributions from the sulfur and nitrogen atoms.

-

Lowest Unoccupied Molecular Orbital (LUMO): Conversely, the LUMO is expected to be significantly stabilized (lowered in energy). This LUMO stabilization is a key feature of trifluoromethylated aromatics and renders the molecule more susceptible to nucleophilic attack. The LUMO density is predicted to be concentrated on the C2 and C4 positions of the thiazole ring, as well as on the trifluoromethyl group itself.

The reduced HOMO-LUMO gap in trifluoromethylated heterocycles, as suggested by studies on related compounds, points towards a kinetically more reactive system under specific conditions, particularly towards nucleophiles.[4]

Reactivity of this compound

The unique electronic landscape of this compound dictates its reactivity, which is expected to differ significantly from that of unsubstituted thiazole.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the this compound ring is predicted to be challenging. The strong deactivating effect of the CF3 group significantly reduces the electron density of the thiazole ring, making it less susceptible to attack by electrophiles. In cases where EAS can be forced to occur, the substitution pattern will be influenced by the directing effects of the ring heteroatoms and the CF3 group. While the C5 position is typically the most reactive site for electrophilic attack in thiazoles, this position is blocked in the title compound. Therefore, any electrophilic attack would likely be directed to the C4 position, if it occurs at all.

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing CF3 group is expected to activate the thiazole ring towards nucleophilic aromatic substitution (SNAr). This is a well-established principle in the chemistry of polyfluoroarenes and other electron-deficient aromatic systems.[6][7] A good leaving group at the C2 or C4 position would be readily displaced by a nucleophile. The reaction would proceed through a Meisenheimer-like intermediate, the stability of which is enhanced by the electron-withdrawing CF3 group.

Metalation and Directed Ortho-Metalation

Deprotonation of the thiazole ring is a common strategy for functionalization. In this compound, the C2 and C4 protons are expected to be significantly more acidic than in the parent thiazole due to the inductive effect of the CF3 group. This enhanced acidity should facilitate deprotonation at these positions using a suitable base, such as an organolithium reagent or a strong non-nucleophilic base. The resulting lithiated or otherwise metalated species can then be trapped with various electrophiles to introduce a wide range of functional groups at the C2 or C4 position.

Caption: Proposed metalation-functionalization workflow for this compound.

Radical Reactions

Recent advances in photoredox catalysis have enabled the direct trifluoromethylation of heterocycles.[8] While this is more relevant for the synthesis of the title compound, it also suggests that this compound could participate in radical reactions. The electron-deficient nature of the ring may make it a suitable partner for radical additions.

Synthesis of this compound

Proposed Synthetic Protocol: Photoredox-Catalyzed Trifluoromethylation

This protocol is adapted from methodologies for the trifluoromethylation of related heterocycles.[9]

Materials:

-

4-Methylthiazole

-

Trifluoromethanesulfonyl chloride (CF3SO2Cl)

-

Ruthenium(II) tris(bipyridine) dichloride ([Ru(bpy)3]Cl2)

-

Pyridine

-

Acetonitrile (degassed)

-

Blue LEDs

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add 4-methylthiazole (1.0 mmol), [Ru(bpy)3]Cl2 (0.02 mmol), and pyridine (2.0 mmol).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add degassed acetonitrile (5 mL) via syringe.

-

Add trifluoromethanesulfonyl chloride (1.5 mmol) via syringe.

-

Irradiate the reaction mixture with blue LEDs at room temperature with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-methyl-5-(trifluoromethyl)thiazole.

Note: This protocol is for a related compound and would need to be adapted and optimized for the synthesis of the parent this compound, likely starting from a different thiazole precursor.

Spectroscopic and Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C4H2F3NS | PubChem |

| Molecular Weight | 153.13 g/mol | PubChem |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Applications in Drug Discovery and Materials Science

The unique electronic properties of this compound make it an attractive scaffold for the design of novel bioactive molecules and functional materials.

-

Medicinal Chemistry: The introduction of the 5-CF3-thiazole moiety can enhance the metabolic stability and cell permeability of drug candidates.[1] The electron-deficient nature of the ring can also lead to novel binding interactions with biological targets.

-

Materials Science: The polarized electronic structure of this compound suggests its potential use in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[10]

Conclusion

This compound is a heterocyclic building block with a rich and nuanced electronic character. The strong electron-withdrawing trifluoromethyl group at the C5 position profoundly influences its reactivity, deactivating it towards electrophilic attack while activating it for nucleophilic substitution and facilitating deprotonation at the C2 and C4 positions. While direct experimental data on the parent compound is limited, a clear picture of its chemical behavior can be constructed through analogies with related systems. This guide provides a foundational understanding of the electronic structure and reactivity of this compound, which will be invaluable for its strategic application in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

-

Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A. [Link]

-

Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. PMC. [Link]

-

Synthesis of 5-Trifluoromethyl-1,3-thiazin-4-one Compounds using Trifluoromethyl Acrylic Acid as a Synthon. Semantic Scholar. [Link]

-

Synthesis and biological evaluation of novel Trifluoromethylated Arylidene-hydrazinyl-thiazoles as neuroprotective agents. ResearchGate. [Link]

-

Synthesis of 5-Trifluoromethyl-1,3-thiazin-4-one Compounds using Trifluoromethyl Acrylic Acid as a Synthon. Organic Chemistry Portal. [Link]

-

New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. [Link]

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. [Link]

-

Trifluoromethylated Heterocycles. ResearchGate. [Link]

-

Innate C-H trifluoromethylation of heterocycles. PMC. [Link]

-

Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]

-

Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing. [Link]

-

Experimental and computational studies of a multi-electron donor-acceptor ligand containing the thiazolo[5,4-d]thiazole core and its incorporation into a metal-organic framework. PubMed. [Link]

-

Concerted nucleophilic aromatic substitution with 19F− and 18F−. PMC. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC. [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [Link]

-

Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research. [Link]

-

Efficient One-Pot Synthesis of Highly Functionalized 5-Halothiazoles. SlideServe. [Link]

-

Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. ResearchGate. [Link]

-

Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]

-

Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Organic Chemistry Frontiers. [Link]

-

Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. PMC. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Electrophilic Aromatic Substitution. ResearchGate. [Link]

-

Trifluoromethyl‐thiazole derivatives against colorectal cancer cell line. ResearchGate. [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC. [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

-

A) radical direct trifluoromethylation of thiazoles using (CF3SO2)2O as... ResearchGate. [Link]

-

A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... PMC. [Link]

-

Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. RSC Publishing. [Link]

-

Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. PMC. [Link]

Sources

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

The Strategic Deployment of 5-(Trifluoromethyl)-1,3-thiazole in Modern Drug Discovery: A Technical Guide

Abstract

The strategic incorporation of fluorine into pharmaceutical candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group being a particularly favored substituent. Its unique electronic properties and steric profile can profoundly enhance metabolic stability, membrane permeability, and target binding affinity. When coupled with the 1,3-thiazole ring, a privileged heterocyclic scaffold known for its diverse pharmacological activities, the resulting 5-(trifluoromethyl)-1,3-thiazole moiety emerges as a powerful building block for drug development. This guide provides an in-depth analysis of its synthesis, reactivity, and application, offering field-proven insights for researchers and drug development professionals aiming to leverage this potent structural motif.

Introduction: The Synergy of Fluorine and a Privileged Heterocycle

The deliberate use of fluorination is a highly successful strategy in drug design. The introduction of a trifluoromethyl group can significantly improve the lipophilicity, metabolic stability, and bioavailability of drug molecules.[1][2] The high electronegativity of fluorine atoms and the strength of the C-F bond render the CF3 group exceptionally stable to oxidative metabolism, often extending a drug's in vivo half-life.[3][4]

Concurrently, the 1,3-thiazole ring is a five-membered heterocycle integral to numerous FDA-approved drugs and biologically active compounds, exhibiting a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] The fusion of these two components—the robust CF3 group and the versatile thiazole core—creates the this compound scaffold. This building block offers a unique combination of physicochemical properties that are highly advantageous for modulating the absorption, distribution, metabolism, and excretion (ADME) profiles of new chemical entities.

Synthesis of the this compound Core

The construction of the this compound ring system can be approached through several synthetic strategies. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. Key methodologies include modifications of classical heterocyclic syntheses like the Hantzsch and Gewald reactions.

One prevalent strategy involves the construction of a substituted thiazole ring followed by the introduction of the trifluoromethyl group. For instance, a common route to complex derivatives begins with the one-pot reaction of sulphur, 2-cyanoacetamide, and an appropriate isothiocyanate to form a 4-amino-2-thioxo-thiazole-5-carboxamide intermediate.[8] This intermediate can then undergo cyclization with trifluoroacetic anhydride, which serves as the CF3 source, to yield a fused 5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine system.[8]

Caption: General synthetic strategies for the this compound core.

The classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone and a thioamide, is a foundational method for forming the thiazole ring.[9][10][11] Utilizing a trifluoromethylated α-haloketone as a starting material provides a direct entry to the desired scaffold.

Chemical Reactivity and Strategic Functionalization

The this compound core possesses distinct sites for chemical modification, which is essential for building compound libraries for structure-activity relationship (SAR) studies. The powerful electron-withdrawing nature of the CF3 group significantly influences the reactivity of the thiazole ring.

-

C2-Position: The proton at the C2 position is the most acidic proton on the ring, making it susceptible to deprotonation by a strong base (e.g., n-butyllithium). The resulting lithiated species is a versatile nucleophile that can react with a wide range of electrophiles to introduce diverse functional groups.

-

C4-Position: While less reactive than the C2-H, the C4-H can also be involved in metalation reactions, particularly if the C2 position is blocked.

-

Nitrogen Atom (N3): The lone pair on the ring nitrogen can act as a nucleophile or a base, allowing for alkylation or salt formation.

-

Trifluoromethyl Group: The CF3 group itself is generally unreactive under standard synthetic conditions, providing a stable anchor point. However, its influence on the electronic distribution of the ring is its primary role.

Research has shown that dianions of trifluoromethylated thiazoles can be generated and react preferentially at the 5-position with various electrophiles, although this refers to a 4-CF3 isomer, the underlying principle of activating the ring via deprotonation is highly relevant.[12]

Caption: Key sites of reactivity on the this compound scaffold.

Impact on Physicochemical and Pharmacokinetic Properties

The incorporation of the 5-trifluoromethyl-1,3-thiazole moiety into a drug candidate can strategically modulate its ADME profile. Understanding these effects is crucial for rational drug design.

| Property | Impact of this compound Moiety | Rationale & Causality |

| Lipophilicity (LogP) | Increased | The CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance permeability across biological membranes like the gut wall or the blood-brain barrier.[3][13] |

| Metabolic Stability | Significantly Increased | The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3][4] This often leads to a longer drug half-life. |

| Aqueous Solubility | Generally Decreased | The increased lipophilicity can reduce aqueous solubility. This effect must be balanced with other polar functional groups in the molecule to ensure adequate bioavailability. |

| Target Binding Affinity | Potentially Increased | The CF3 group can engage in unique, non-covalent interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions. The thiazole nitrogen can act as a hydrogen bond acceptor. |

| pKa Modulation | Lowered pKa of Proximal Bases | The strong electron-withdrawing nature of the CF3 group can decrease the basicity of nearby nitrogen atoms, which can be critical for optimizing target engagement and avoiding off-target effects. |

Case Study: Thiazolo[4,5-d]pyrimidines in Oncology

A compelling application of this building block is in the development of novel anticancer agents. A series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines.[8][14]

The synthetic pathway involved building a fused pyrimidine ring onto a pre-formed thiazole precursor, using trifluoroacetic anhydride to install the key CF3 group.[8] Subsequent chemical modifications at the 7-position of the fused ring system led to a library of compounds for SAR evaluation.

Key Findings:

-

Activity Enhancement: The insertion of a chlorine atom at the 7-position of the thiazolo[4,5-d]pyrimidine scaffold led to a significant increase in anticancer activity compared to the 7-oxo derivatives.[8]

-

Most Potent Compound: 7-Chloro-3-phenyl-5-(trifluoromethyl)[8][15]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) proved to be the most active compound among the newly synthesized series.[8][14]

-

NCI-60 Screening: Several compounds from this series were selected by the National Cancer Institute (NCI) for their in vitro 60-cell line screening program, underscoring the potential of this scaffold.[8]

Table of Antiproliferative Activity for Selected Compounds [8]

| Compound | Modification | Mean Growth Percent (NCI One-Dose Screen, 10⁻⁵ M) | Notable Activity |

| 2b | 7-oxo, 3-phenyl | 80-106% (Low Activity) | IGROV1 (Ovarian): -5.14% |

| 3b | 7-chloro, 3-phenyl | Most active of series | Selected for full NCI-60 screen |

| 4b | 7-(ethylamino), 3-phenyl | - | Selected for full NCI-60 screen |

| 4c | 7-(4-fluorobenzylamino), 3-phenyl | - | Selected for full NCI-60 screen |

This case study validates the 5-(trifluoromethyl)-thiazole core as a foundational element for generating potent and novel anticancer agents. The CF3 group is critical for the observed activity, likely by enhancing the molecule's ability to interact with its biological target and improving its overall drug-like properties.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis and functionalization of a 5-(trifluoromethyl)-thiazolo[4,5-d]pyrimidine core, based on published literature.[8]

Protocol: Synthesis of 7-chloro-3-phenyl-5-(trifluoromethyl)[8][15]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)

Caption: Two-step workflow for the synthesis of a key anticancer compound.

Step 1: Synthesis of 3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[8][15]thiazolo[4,5-d]pyrimidin-7(6H)-one (Intermediate 2b)

-

To a solution of 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (1b) (10 mmol) in an appropriate solvent, add trifluoroacetic anhydride (30 mmol, 3 equivalents).

-

Heat the reaction mixture under reflux for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure intermediate 2b.

Step 2: Synthesis of 7-chloro-3-phenyl-5-(trifluoromethyl)[8][15]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Final Product 3b)

-

Suspend intermediate 2b (5 mmol) in phosphorus oxychloride (POCl₃) (15 mL).

-

Add a catalytic amount of N,N-dimethylaniline (5 drops).

-

Heat the mixture under reflux for 4 hours.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid product will precipitate out of the aqueous solution.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry.

-

Recrystallize from butan-1-ol to yield the final product 3b as a yellow solid.[8]

-

Characterization Data: Yield: 72%, m.p. 132–133 °C. Spectroscopic data (¹H-NMR, ¹³C-NMR, IR, MS) should be collected to confirm the structure and purity.[8]

-

Conclusion and Future Outlook

The this compound scaffold is a quintessential example of strategic molecular design in pharmaceutical chemistry. The trifluoromethyl group imparts enhanced metabolic stability and lipophilicity, while the thiazole ring provides a versatile and pharmacologically relevant core. The synergy between these two components results in a building block that has demonstrated significant potential, particularly in the discovery of novel oncology therapeutics.

Future research will likely focus on expanding the synthetic toolbox to allow for more diverse and regioselective functionalization of this core. Furthermore, its application in other therapeutic areas beyond oncology, such as neurodegenerative and infectious diseases, remains a promising and underexplored frontier. As our understanding of structure-property relationships continues to evolve, the this compound building block is poised to remain a valuable asset in the ongoing quest for safer and more effective medicines.

References

-

Becan, L., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals (Basel), 15(1), 92. Available from: [Link]

-

Mazzier, D., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(15), 5433. Available from: [Link]

-

Becan, L., et al. (2022). Drugs with a trifluoromethyl substituent used as anticancer agents. ResearchGate. Available from: [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. Available from: [Link]

-

Jeffries, B., et al. (2018). Reducing the lipophilicity of perfluoroalkyl groups by CF2-F/CF2-Me or CF3/CH3 exchange. UGent Biblio. Available from: [Link]

-

Masuda, R., et al. (1994). Convenient Synthetic Method for 5-Trifluoromethyloxazoles and 5-Trifluoromethylthiazoles. HETEROCYCLES, 37(1), 153. Available from: [Link]

-

Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Acta Crystallographica Section E, 79(Pt 6), 603–609. Available from: [Link]

-

Becan, L., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. PubMed. Available from: [Link]

-

Isbell, J., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(19), 14246–14267. Available from: [Link]

-

ResearchGate. (n.d.). Trifluoromethyl‐thiazole derivatives against colorectal cancer cell line. ResearchGate. Available from: [Link]

-

South, M. S. (1991). Reactions of a 4‐(trifluoromethyl)thiazole dianion. Semantic Scholar. Available from: [Link]

-

Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. ResearchGate. Available from: [Link]

-

Luzina, E. L., & Popov, A. V. (2009). Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas. European Journal of Medicinal Chemistry, 44(12), 4944-53. Available from: [Link]

-

Iacob, A. T., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(11), 3167. Available from: [Link]

-

Sharma, N., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 647-666. Available from: [Link]

-

Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. Available from: [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Available from: [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. Available from: [Link]

-

Wang, C., et al. (2021). Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Organic Chemistry Frontiers. Available from: [Link]

-

Fadda, A. A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Available from: [Link]

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Available from: [Link]

-

Ellwood, S., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–881. Available from: [Link]

-

Ellwood, S., et al. (2015). Thiazole formation through a modified Gewald reaction. Semantic Scholar. Available from: [Link]

-

Aggarwal, R., et al. (2024). Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles. RSC Advances, 14(11), 7623–7633. Available from: [Link]

-

Liu, M., et al. (2025). Electrochemical regioselective trifluoromethylation of imidazo[2,1-b]thiazoles with CF3SO2Na. Phosphorus, Sulfur, and Silicon and the Related Elements, 201(1). Available from: [Link]

-

ResearchGate. (n.d.). Scheme 5 Synthesis of 5-trifluoromethylisoxazole 5h. ResearchGate. Available from: [Link]

-

Z. S. (2014). Trifluoromethylated Heterocycles. ResearchGate. Available from: [Link]

-

Liu, M., et al. (2025). Electrochemical regioselective trifluoromethylation of imidazo[2,1- b ]thiazoles with CF 3 SO 2 Na. ResearchGate. Available from: [Link]

-

Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. (2023). Molecules, 28(22), 7628. Available from: [Link]

-

Mazzier, D., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Thiazole formation through a modified Gewald reaction. ResearchGate. Available from: [Link]

-

Shafiee, M. H., et al. (2019). N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. Pharmaceutical Chemistry Journal, 53(3). Available from: [Link]

-

Ellwood, S., et al. (2015). Thiazole formation through a modified Gewald reaction. Apollo - University of Cambridge. Available from: [Link]

-

Iacob, A. T., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(23), 16997. Available from: [Link]

-

Scilit. (n.d.). Thiazole formation through a modified Gewald reaction. Scilit. Available from: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2023). MDPI. Available from: [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS. Available from: [Link]

-

Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (n.d.). ChemRxiv. Available from: [Link]

-

A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. (2019). Industrial & Engineering Chemistry Research. Available from: [Link]

-

Al-Ghorbani, M., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1). Available from: [Link]

-

Ayati, A., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718. Available from: [Link]

Sources

- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. archives.ijper.org [archives.ijper.org]

- 6. sysrevpharm.org [sysrevpharm.org]

- 7. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. synarchive.com [synarchive.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

protocols for incorporating 5-(Trifluoromethyl)-1,3-thiazole into drug scaffolds

Topic: Protocols for Incorporating 5-(Trifluoromethyl)-1,3-thiazole into Drug Scaffolds Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Application Note & Technical Guide

Executive Summary & Strategic Rationale

The incorporation of a trifluoromethyl (

Why Target the C5 Position?

-

Metabolic Blocking: The C5 position of thiazole is electron-rich and prone to oxidative metabolism (e.g., by CYP450). Installing a metabolically stable, electron-withdrawing

group at this site effectively blocks metabolic soft spots, extending the half-life ( -

Electronic Modulation: The

group at C5 significantly lowers the pKa of the thiazole nitrogen, modulating the hydrogen-bond accepting capability and reducing non-specific protein binding compared to alkyl analogs. -

Lipophilicity & Bioisosterism: The 5-

-thiazole moiety serves as a lipophilic bioisostere for 5-chloro- or 5-bromothiazoles, providing a robust dipole without the toxicity risks associated with reactive aryl halides.

This guide details three distinct, field-validated protocols for accessing this scaffold, ranging from de novo synthesis to late-stage functionalization.

Protocol 1: De Novo Synthesis via Trifluoro-Hydrazones

Best For: Creating monocyclic 5-

This method, adapted from the work of Masuda et al., circumvents the regioselectivity issues of standard Hantzsch synthesis (which typically yields 4-

Mechanism

The reaction proceeds via the cyclization of a 3-(N-tert-butyl-N-methylhydrazono)-1,1,1-trifluoroalkan-2-one. The hydrazone acts as a 1,3-binucleophile equivalent, undergoing a cyclocondensation that positions the

Experimental Workflow

Reagents Required:

-

Precursor: 3-(N-tert-butyl-N-methylhydrazono)-1,1,1-trifluoroalkan-2-one (Synthesized from trifluoroacetic anhydride and the corresponding hydrazone).

-

Sulfur Source: Lawesson’s Reagent or

. -

Solvent: Toluene or Xylene (anhydrous).

-

Base: Pyridine (catalytic).

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the trifluoro-hydrazone precursor (1.0 equiv) in anhydrous toluene (0.2 M concentration).

-

Thionation: Add Lawesson’s Reagent (0.6 equiv).[1] Note: Lawesson’s is preferred over

for cleaner reaction profiles and higher yields. -

Cyclization: Heat the mixture to reflux (110 °C) under an inert atmosphere (

or Ar) for 4–6 hours. Monitor by TLC or LCMS for the disappearance of the hydrazone. -

Workup: Cool to room temperature. Filter off any insoluble phosphorus byproducts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The 5-(trifluoromethyl)thiazole typically elutes as a volatile oil or low-melting solid.

Key Insight: This method is "regio-locked." Unlike radical methods, there is zero risk of obtaining the 4-

Protocol 2: Late-Stage C-H Trifluoromethylation (Minisci-Type)

Best For: Functionalizing existing drug scaffolds containing a thiazole ring where the C5 position is unsubstituted.

Direct C-H trifluoromethylation is a powerful tool for "late-stage diversification." The innate nucleophilicity of the thiazole C5 position makes it susceptible to electrophilic radical attack. This protocol utilizes the Langlois reagent (

Mechanism

The reaction follows a Minisci-type radical substitution pathway. A

Experimental Workflow

Reagents Required:

-

Substrate: 2- or 4-substituted thiazole (1.0 equiv).

-

Radical Source: Sodium triflinate (

, Langlois Reagent) (3.0 equiv). -

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.) (3.0–5.0 equiv).

-

Solvent: DMSO/Water (3:1 ratio). Note: The aqueous component is critical for solubilizing the sulfinate and facilitating the radical transfer.

Step-by-Step Protocol:

-

Setup: To a vial containing the thiazole substrate (0.5 mmol) and sodium triflinate (1.5 mmol), add the DMSO/Water solvent mixture (2.5 mL).

-

Initiation: Cool the mixture to 0 °C in an ice bath. Add TBHP dropwise. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12–24 hours. If the substrate is electron-deficient, mild heating (40–50 °C) may be required.

-

Quench: Dilute with water and extract with Ethyl Acetate (3x).

-

Workup: Wash the combined organics with saturated

(to remove acidic byproducts) and brine. Dry over -

Purification: Chromatography is usually required to separate the 5-

product from trace mono-oxidized byproducts.

Senior Scientist Tip: If regioselectivity issues arise (e.g., attack at C2 if unsubstituted), block the C2 position first or ensure the substrate has a C2-substituent (common in drug scaffolds). For 4-methylthiazole, this protocol yields 4-methyl-5-(trifluoromethyl)thiazole with >80% regioselectivity.

Protocol 3: Modular Cross-Coupling

Best For: High-throughput library generation (Suzuki/Buchwald) using a pre-functionalized building block.

When de novo synthesis is too lengthy and C-H activation too unpredictable for a complex scaffold, the use of a pre-functionalized building block is the gold standard. 2-Bromo-5-(trifluoromethyl)thiazole is the reagent of choice.

Experimental Workflow (Suzuki-Miyaura Coupling)

Reagents Required:

-

Halide: 2-Bromo-5-(trifluoromethyl)thiazole (1.0 equiv).

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv).

-

Catalyst:

(5 mol%). -

Base:

(2.0 M aq. solution, 3.0 equiv). -

Solvent: 1,4-Dioxane.

Step-by-Step Protocol:

-

Degassing: In a microwave vial, combine the halide, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed Dioxane and the aqueous base via syringe.

-

Coupling: Heat to 90 °C (oil bath) or 100 °C (microwave, 30 min).

-

Workup: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc/Water.

-

Isolation: Standard extraction and column chromatography.

Why this works: The electron-withdrawing nature of the 5-

Comparative Data Analysis

| Feature | Protocol 1: De Novo (Hydrazone) | Protocol 2: C-H Activation (Radical) | Protocol 3: Cross-Coupling |

| Regiocontrol | Absolute (100% C5) | Moderate to High (Substrate dependent) | Absolute (Pre-defined) |

| Step Count | High (Requires precursor synthesis) | Low (1 Step) | Low (1 Step) |

| Substrate Scope | Limited to available hydrazones | Broad (Late-stage compatible) | Broad (Library compatible) |

| Scalability | Moderate | High (Cheap reagents) | High (Commercial building blocks) |

| Primary Use | Scaffold Construction | Lead Optimization | SAR Exploration |

Visualizations

Figure 1: Decision Matrix for Method Selection

Caption: Strategic decision tree for selecting the optimal trifluoromethylation protocol based on scaffold stage.

Figure 2: Mechanism of Radical C-H Trifluoromethylation (Protocol 2)

Caption: Mechanistic pathway for the Minisci-type innate C-H trifluoromethylation of thiazoles.

References

-

Masuda, R., et al. (1994). "Convenient Synthetic Method for 5-Trifluoromethyloxazoles and 5-Trifluoromethylthiazoles." Heterocycles. Link

-

Ji, Y., et al. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences (PNAS). Link

-

Baralle, A., et al. (2014). "Trifluoromethylated Heterocycles."[2][3][4][5] Current Topics in Medicinal Chemistry. Link

-

Sigma-Aldrich. "2-Bromo-5-(trifluoromethyl)thiazole Product Page." Link

-

Dunet, J., et al. (2011). "Minisci reactions: Versatile C-H functionalizations for medicinal chemists."[6] MedChemComm. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sci-Hub: are you are robot? [sci-hub.jp]

- 3. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Strategic Synthesis and Application of 5-(Trifluoromethyl)-1,3-thiazole Halides in Modern Drug Discovery

Introduction: The Privileged Role of Trifluoromethylated Thiazoles in Medicinal Chemistry

The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When appended to a thiazole scaffold—a heterocycle renowned for its diverse pharmacological activities—the resulting 5-(trifluoromethyl)-1,3-thiazole core becomes a highly sought-after building block in the development of novel therapeutics. This application note provides a comprehensive guide for the preparation of key this compound halide intermediates and their subsequent elaboration via palladium-catalyzed cross-coupling reactions, offering researchers a robust toolkit for accessing a wide array of functionalized derivatives.

Part 1: Preparation of 5-Halo-2-(Trifluoromethyl)-1,3-Thiazole Precursors

The successful implementation of cross-coupling strategies is contingent on the efficient synthesis of the requisite halide precursors. Herein, we detail robust protocols for the preparation of 5-bromo- and 5-iodo-2-(trifluoromethyl)-1,3-thiazole, pivotal intermediates for Suzuki, Stille, and Sonogashira reactions.

Synthesis of 2-Amino-5-bromo-thiazole as a Key Intermediate

A common and effective route to 5-halothiazoles proceeds through the diazotization of an aminothiazole precursor. The following protocol outlines the synthesis of 2-amino-5-bromothiazole, a crucial stepping stone.

Experimental Protocol: Synthesis of 2-Amino-5-bromothiazole

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-aminothiazole (1.0 eq) in glacial acetic acid.

-

Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add bromine (1.05 eq) dropwise while maintaining the temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-amino-5-bromothiazole.

Proposed Synthesis of 5-Bromo-2-(trifluoromethyl)-1,3-thiazole via Sandmeyer Reaction

Leveraging the chemistry of diazotization, a Sandmeyer-type reaction can be employed to convert the amino group of a trifluoromethylated aminothiazole to a bromide.

Experimental Protocol: Diazotization and Bromination

-

Diazotization: To a cooled (0-5 °C) solution of 2-amino-5-(trifluoromethyl)-1,3-thiazole (1.0 eq) in an aqueous solution of hydrobromic acid (48%), add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.

-